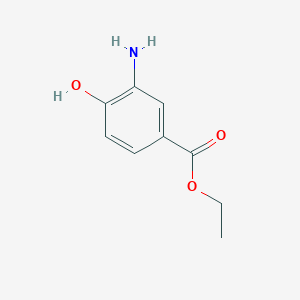

Ethyl 3-amino-4-hydroxybenzoate

概述

描述

Ethyl 3-amino-4-hydroxybenzoate (C₉H₁₁NO₃, MW 181.19 g/mol) is an ester derivative of 3-amino-4-hydroxybenzoic acid. It is characterized by a hydroxyl (-OH) and amino (-NH₂) group at the 4- and 3-positions of the aromatic ring, respectively, with an ethyl ester substituent at the carboxyl group. Its physical properties include a density of 1.253 g/cm³, a predicted boiling point of 336.7°C, and a calculated LogP of 1.73, indicating moderate lipophilicity . The compound is stored under inert conditions (2–8°C, light-protected) and is utilized in organic synthesis and pharmaceutical research as a precursor for heterocyclic compounds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-hydroxybenzoate typically involves the esterification of 3-amino-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

化学反应分析

Types of Reactions

Ethyl 3-amino-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the reagent used.

科学研究应用

Chemistry

Ethyl 3-amino-4-hydroxybenzoate serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for further chemical transformations:

- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

- Reduction: The nitro group can be reduced to an amino group.

- Substitution: The amino group can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound possesses notable biological activities:

- Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

- Antioxidant Activity: The compound exhibits the ability to scavenge free radicals, reducing oxidative stress which is crucial for preventing cellular damage associated with diseases like cancer and neurodegenerative disorders.

- Anti-inflammatory Effects: In vitro studies reveal that it inhibits pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, supporting its potential use in developing new antimicrobial agents.

Antioxidant Efficacy Assessment

In a controlled laboratory setting, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a dose-dependent response in scavenging free radicals, indicating its effectiveness as an antioxidant .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Building block for complex molecules; versatile in chemical reactions (oxidation, reduction). |

| Biology | Antimicrobial activity against bacterial strains; antioxidant properties; anti-inflammatory effects. |

| Medicine | Potential therapeutic applications in drug development targeting antimicrobial and anti-inflammatory pathways. |

作用机制

The mechanism of action of ethyl 3-amino-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.

相似化合物的比较

Comparison with Structural Analogs

Methyl 3-Amino-4-Hydroxybenzoate

- Molecular Formula: C₈H₉NO₃; MW: 167.16 g/mol .

- Key Differences: The methyl ester group reduces molecular weight and lipophilicity (LogP ~1.3–1.5) compared to the ethyl analog. Synthesis involves reacting 3-amino-4-hydroxybenzoic acid with methanol and TMSCl, yielding 57% after purification . Applications: Intermediate for benzoxazole derivatives (e.g., methyl 2-aminobenzo[d]oxazole-5-carboxylate) via reaction with cyanogen bromide .

- Spectroscopy : IR spectra confirm ester and aromatic functionalities, with distinct C-O stretching at ~1250 cm⁻¹ and NH/OH vibrations .

3-Amino-4-Hydroxybenzoic Acid

- Molecular Formula: C₇H₇NO₃; MW: 153.14 g/mol.

- Key Differences :

- Lacks the ester group, resulting in higher water solubility and lower LogP (~0.5–1.0).

- Directly linked to biological activity: Enhances antioxidant and anti-inflammatory properties and correlates with Alzheimer’s biomarkers (Aβ1-42) in metabolomic studies .

- Biosynthetic Role: Precursor for ahbamycins, a class of antibiotics derived from Streptomyces argillaceus .

Ethyl 3-Amino-4-(Methylamino)Benzoate

- Molecular Formula : C₁₀H₁₄N₂O₂; MW : 194.23 g/mol .

- Key Differences: Substitution of the hydroxyl group with a methylamino (-NHCH₃) group increases basicity and alters hydrogen-bonding capacity. Higher similarity score (96%) to this compound compared to phenylamino derivatives . Applications: Limited data, but structural analogs are explored in drug design for modified pharmacokinetics.

Comparative Data Table

生物活性

Ethyl 3-amino-4-hydroxybenzoate, also known as ethyl 3-amino-4-hydroxybenzoic acid or ethyl 4-amino-3-hydroxybenzoate, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on various research findings.

This compound has the molecular formula and a molecular weight of approximately 181.19 g/mol. It features an ethyl ester group attached to a benzene ring that contains both an amino group and a hydroxy group, which contribute to its unique reactivity and biological activity .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in vitro. It inhibits the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thus altering the biochemical processes within cells .

- Cell Signaling Modulation : this compound may influence cell signaling pathways that regulate inflammation and oxidative stress responses .

- Binding Affinity : Its structure allows it to bind effectively with various biomolecules, enhancing its biological effects through modulation of protein functions .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-4-hydroxybenzoate, and how are reaction conditions optimized?

this compound is typically synthesized via oxidative dimerization of substituted benzoate derivatives. For example, one method involves reacting this compound with 2-(N-methylamino)phenol under oxidative conditions to form phenoxazinone derivatives . Key parameters include solvent choice (e.g., ethanol), reflux duration (4–6 hours), and catalytic agents (e.g., acetic acid). Reaction optimization involves monitoring yield via HPLC or TLC and adjusting temperature/pH to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural validation requires a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and amine/hydroxyl proton environments.

- FT-IR to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion confirmation (C₉H₁₁NO₃, exact mass 181.0743). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How is the purity of this compound validated for pharmacological studies?

Purity assessment employs:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Melting point determination (compare to literature values, e.g., 208°C for related derivatives ).

- Elemental analysis to verify C, H, N, O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectroscopic interpretations of this compound derivatives?

X-ray crystallography provides unambiguous bond-length and angle data, critical when NMR signals overlap (e.g., amine vs. hydroxyl protons). For example, SHELXL refinement can resolve disorder in the ester group or hydrogen-bonding networks. Recent studies used Olex2/SHELXT to clarify torsional angles in similar benzoate esters, addressing contradictions in proposed tautomeric forms .

Q. What mechanistic insights explain the compound’s antioxidant activity in DPPH/ABTS assays?

this compound exhibits radical scavenging via:

- Electron donation from the aromatic amine and hydroxyl groups.

- Synergistic stabilization of radicals through intramolecular H-bonding between -NH₂ and -OH . At 0.0125 mg/mL, >75% DPPH scavenging is observed, with ABTS activity >90% . Methodological considerations include solvent polarity effects (e.g., ethanol vs. DMSO) and pH-dependent protonation states altering redox potential.

Q. How does 3-amino-4-hydroxybenzoate 4-O-methyltransferase interact with this compound in biosynthesis pathways?

The enzyme (EC 2.1.1.380) catalyzes methylation at the 4-hydroxy position using S-adenosylmethionine (SAM). Kinetic studies reveal competitive inhibition by SAM analogs, with Kₘ values ~50 µM for the substrate . Crystallographic docking simulations (using programs like AutoDock Vina) can map active-site interactions, guiding mutagenesis to alter substrate specificity.

Q. Methodological Considerations Table

属性

IUPAC Name |

ethyl 3-amino-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSOFWIIBNJWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。